7-(4-CHLOROBENZYL)-2-(4-PYRIDYL)PYRIDO[3,4-E][1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6(7H)-ONE
Overview
Description
7-(4-CHLOROBENZYL)-2-(4-PYRIDYL)PYRIDO[3,4-E][1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6(7H)-ONE is a complex organic compound that belongs to the class of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a chlorobenzyl group, a pyridyl group, and a triazolopyrimidine core
Preparation Methods
The synthesis of 7-(4-CHLOROBENZYL)-2-(4-PYRIDYL)PYRIDO[3,4-E][1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6(7H)-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-chlorobenzylamine with 4-pyridinecarboxaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with a suitable triazole derivative under acidic or basic conditions to yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
7-(4-CHLOROBENZYL)-2-(4-PYRIDYL)PYRIDO[3,4-E][1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6(7H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-(4-CHLOROBENZYL)-2-(4-PYRIDYL)PYRIDO[3,4-E][1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6(7H)-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development and biochemical studies.
Medicine: Preliminary studies suggest that it may have therapeutic potential in treating certain diseases, such as cancer and neurological disorders.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 7-(4-CHLOROBENZYL)-2-(4-PYRIDYL)PYRIDO[3,4-E][1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6(7H)-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby exerting its biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation, depending on the specific target and context.
Comparison with Similar Compounds
Similar compounds to 7-(4-CHLOROBENZYL)-2-(4-PYRIDYL)PYRIDO[3,4-E][1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6(7H)-ONE include other pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine derivatives. These compounds share a similar core structure but differ in the substituents attached to the core. For example:
7-(4-METHYLBENZYL)-2-(4-PYRIDYL)PYRIDO[3,4-E][1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6(7H)-ONE: This compound has a methyl group instead of a chlorine atom on the benzyl ring.
7-(4-FLUOROBENZYL)-2-(4-PYRIDYL)PYRIDO[3,4-E][1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6(7H)-ONE: This compound has a fluorine atom instead of a chlorine atom on the benzyl ring.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
11-[(4-chlorophenyl)methyl]-4-pyridin-4-yl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN6O/c21-15-3-1-13(2-4-15)12-26-10-7-17-16(19(26)28)11-23-20-24-18(25-27(17)20)14-5-8-22-9-6-14/h1-11H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCHLHDXTWDDNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC3=C(C2=O)C=NC4=NC(=NN34)C5=CC=NC=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.